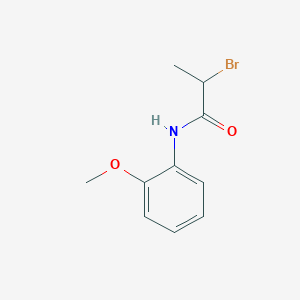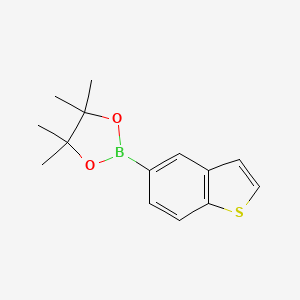
5-Bromo-N-(sec-butyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(sec-butyl)-2-furamide: is an organic compound that belongs to the class of furamides It is characterized by the presence of a bromine atom at the 5th position of the furan ring and a sec-butyl group attached to the nitrogen atom of the amide group
Applications De Recherche Scientifique
Chemistry: 5-Bromo-N-(sec-butyl)-2-furamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to study the effects of brominated furamides on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(sec-butyl)-2-furamide typically involves the bromination of a furan derivative followed by the introduction of the sec-butyl group. One common method involves the bromination of 2-furamide using bromine or a brominating agent under controlled conditions to obtain 5-bromo-2-furamide. This intermediate is then reacted with sec-butylamine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-N-(sec-butyl)-2-furamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted furamides with various functional groups replacing the bromine atom.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(sec-butyl)-2-furamide involves its interaction with specific molecular targets. The bromine atom and the sec-butyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-Bromo-N-(sec-butyl)-2-thiophenesulfonamide
- 5-Bromo-N-(sec-butyl)-2-methoxybenzamide
- 5-Bromo-N-(sec-butyl)-2-fluorobenzamide
Comparison: Compared to these similar compounds, 5-Bromo-N-(sec-butyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. The furan ring can influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
5-bromo-N-butan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-5-8(10)13-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMRMODIBYHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400757 |
Source


|
| Record name | 5-Bromo-N-(butan-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546091-17-2 |
Source


|
| Record name | 5-Bromo-N-(butan-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)



![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)






